molecular formula C14H20O2 B15068018 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one CAS No. 84466-84-2

3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one

Cat. No.: B15068018
CAS No.: 84466-84-2
M. Wt: 220.31 g/mol
InChI Key: BATLYISGCNQVRP-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one is an organic compound with the molecular formula C14H20O2 It is characterized by a hydroxy group attached to a phenyl-substituted pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one typically involves the aldol condensation of acetophenone with isobutyraldehyde, followed by a reduction step. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s hydrophobicity and can affect its binding to target molecules.

Comparison with Similar Compounds

  • 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one
  • 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one
  • Trimethyl pentane-1,3,5-tricarboxylate

Uniqueness: Compared to similar compounds, 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one stands out due to its specific structural features, such as the presence of three methyl groups on the pentanone backbone

Properties

CAS No.

84466-84-2

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

3-hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one

InChI

InChI=1S/C14H20O2/c1-10(13(16)14(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,13,16H,1-4H3

InChI Key

BATLYISGCNQVRP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C)(C)C)O)C(=O)C1=CC=CC=C1

Origin of Product

United States

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